molecular formula C4H9NO3 B113118 (R)-2-amino-3-methoxypropanoic acid CAS No. 86118-11-8

(R)-2-amino-3-methoxypropanoic acid

Cat. No. B113118
CAS RN: 86118-11-8
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946476B2

Procedure details

In a vessel, equipped with a mechanical stirrer, add at 20° C., 1.0 eq. of O-methyl-D,L-serine. Add 6 volumes of tetrahydrofuran and 0.65 volume of water. Add dropwise in 5 minutes 1.2 eq. of acetic anhydride. Stir mechanically the white suspension until complete conversion (HPLC monitoring, typical reaction time: 16 hours). At the end of the reaction the mixture becomes homogenous. Remove tetrahydrofuran as well as water azeotropically. Add toluene in order to remove completely water and acetic acid (KF and GC control). Crystallize the obtained crude solid in 6 volumes of acetone. Dry the wet solid at 40° C. under vacuum overnight. N-acetyl-O-methyl-D,L-serine (IX) is obtained as a white solid in 80% yield with a chemical purity of greater than 99% measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]([C:6]([OH:8])=[O:7])[NH2:5].[O:9]1CC[CH2:11][CH2:10]1.C(OC(=O)C)(=O)C>O>[C:10]([NH:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3][O:2][CH3:1])(=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(N)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir mechanically the white suspension until complete conversion (HPLC monitoring, typical reaction time: 16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a vessel, equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
add at 20° C.
CUSTOM
Type
CUSTOM
Details
At the end of the reaction the mixture
CUSTOM
Type
CUSTOM
Details
Add toluene in order to remove completely water and acetic acid (KF and GC control)
CUSTOM
Type
CUSTOM
Details
Crystallize the
CUSTOM
Type
CUSTOM
Details
obtained crude solid in 6 volumes of acetone
CUSTOM
Type
CUSTOM
Details
Dry the wet solid at 40° C. under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)NC(COC)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08946476B2

Procedure details

In a vessel, equipped with a mechanical stirrer, add at 20° C., 1.0 eq. of O-methyl-D,L-serine. Add 6 volumes of tetrahydrofuran and 0.65 volume of water. Add dropwise in 5 minutes 1.2 eq. of acetic anhydride. Stir mechanically the white suspension until complete conversion (HPLC monitoring, typical reaction time: 16 hours). At the end of the reaction the mixture becomes homogenous. Remove tetrahydrofuran as well as water azeotropically. Add toluene in order to remove completely water and acetic acid (KF and GC control). Crystallize the obtained crude solid in 6 volumes of acetone. Dry the wet solid at 40° C. under vacuum overnight. N-acetyl-O-methyl-D,L-serine (IX) is obtained as a white solid in 80% yield with a chemical purity of greater than 99% measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]([C:6]([OH:8])=[O:7])[NH2:5].[O:9]1CC[CH2:11][CH2:10]1.C(OC(=O)C)(=O)C>O>[C:10]([NH:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3][O:2][CH3:1])(=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(N)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir mechanically the white suspension until complete conversion (HPLC monitoring, typical reaction time: 16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a vessel, equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
add at 20° C.
CUSTOM
Type
CUSTOM
Details
At the end of the reaction the mixture
CUSTOM
Type
CUSTOM
Details
Add toluene in order to remove completely water and acetic acid (KF and GC control)
CUSTOM
Type
CUSTOM
Details
Crystallize the
CUSTOM
Type
CUSTOM
Details
obtained crude solid in 6 volumes of acetone
CUSTOM
Type
CUSTOM
Details
Dry the wet solid at 40° C. under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)NC(COC)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.